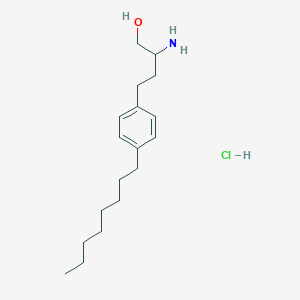![molecular formula C8H10BN3O2 B13864513 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid is a heterocyclic compound that features a triazole ring fused with a benzene ring and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to form the 1,2,3-triazole ring.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction between a halogenated precursor and a boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated reagents or organometallic compounds.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound without the boronic acid group.
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the boronic acid functionality.
Phenylboronic Acid: Contains the boronic acid group but lacks the triazole ring.
Uniqueness
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid is unique due to the combination of the triazole ring and the boronic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its structural complexity and versatility make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H10BN3O2 |
|---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
(1,4-dimethylbenzotriazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-5-6(9(13)14)3-4-7-8(5)10-11-12(7)2/h3-4,13-14H,1-2H3 |
InChI Key |
GMTYCYFWVMODDD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(C=C1)N(N=N2)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


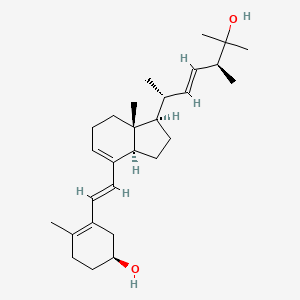
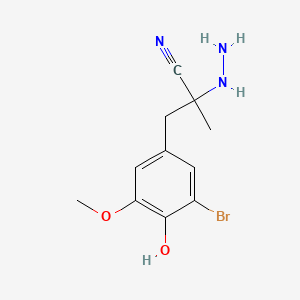
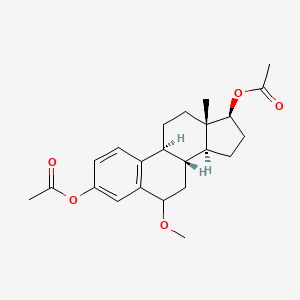
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
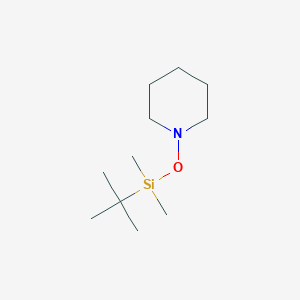

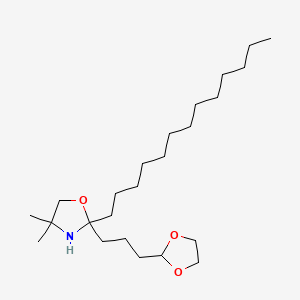



![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)


